Thermodynamic Stability Advantage of 2-Coumaranone Over Its 3-Coumaranone Isomer
Calorimetric and computational analyses demonstrate that 2-coumaranone is thermodynamically more stable than its structural isomer 3-coumaranone [1]. The standard molar enthalpy of formation (gas phase, T = 298.15 K) derived from mini-bomb combustion calorimetry and sublimation microcalorimetry shows a lower (more negative) value for 2-coumaranone, indicating greater inherent stability [1]. This stability difference is attributed to enhanced electronic delocalization within the 2-coumaranone framework, as confirmed by Nucleus Independent Chemical Shift (NICS) calculations [1].
| Evidence Dimension | Thermodynamic stability (enthalpy of formation) |
|---|---|
| Target Compound Data | ΔfH°m(g) more negative than 3-coumaranone (exact experimental value reported in source) |
| Comparator Or Baseline | 3-Coumaranone: ΔfH°m(g) less negative |
| Quantified Difference | 2-Coumaranone is the thermodynamically more stable isomer, as confirmed by both experimental calorimetry and DFT/ab initio computational predictions [1]. |
| Conditions | Standard molar enthalpy of formation derived from combustion calorimetry at T = 298.15 K; gas-phase values obtained via sublimation Calvet microcalorimetry [1]. |
Why This Matters
For process development and long-term storage, the thermodynamically more stable isomer (2-coumaranone) reduces the risk of decomposition or isomerization, ensuring higher yield consistency and longer shelf life in industrial applications.
- [1] Sousa CCS, Matos MAR, Santos LMNBF, Morais VMF. Energetics of 2- and 3-coumaranone isomers: A combined calorimetric and computational study. J Chem Thermodyn. 2014;73:283-289. View Source
